2-Amino-3-cyano-5-methylpyrazine 1-oxide

Pyrazine Synthesis Heterocyclic Chemistry Process Chemistry

2-Amino-3-cyano-5-methylpyrazine 1-oxide (CAS 19994-56-0) is a heterocyclic organic compound belonging to the pyrazine N-oxide class. With the molecular formula C₆H₆N₄O and a molecular weight of 150.14 g/mol, its structure features an amino group, a cyano group, and a methyl group attached to a pyrazine ring, with an oxide functional group at the 1-position.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 19994-56-0
Cat. No. B011163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-cyano-5-methylpyrazine 1-oxide
CAS19994-56-0
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCC1=CN(C(=N)C(=N1)C#N)O
InChIInChI=1S/C6H6N4O/c1-4-3-10(11)6(8)5(2-7)9-4/h3,8,11H,1H3
InChIKeyLOUMHCRSPDRZLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-cyano-5-methylpyrazine 1-Oxide (CAS 19994-56-0): A Specialized Pyrazine N-Oxide Intermediate for Heterocyclic Synthesis and Pteridine Analogues


2-Amino-3-cyano-5-methylpyrazine 1-oxide (CAS 19994-56-0) is a heterocyclic organic compound belonging to the pyrazine N-oxide class . With the molecular formula C₆H₆N₄O and a molecular weight of 150.14 g/mol, its structure features an amino group, a cyano group, and a methyl group attached to a pyrazine ring, with an oxide functional group at the 1-position . This compound serves as a crucial building block in organic synthesis, particularly in the construction of pteridine analogues and as a key intermediate en route to methotrexate-like structures [1]. Commercially available from multiple vendors with typical purities of ≥95-96% (HPLC), it is supplied as a yellow to pale-yellow/brown solid with a melting point of 188.1°C .

Why Generic Substitution Fails for 2-Amino-3-cyano-5-methylpyrazine 1-Oxide: The Critical Role of the N-Oxide Moiety and Reactivity Profile


Direct substitution of 2-amino-3-cyano-5-methylpyrazine 1-oxide with its non-oxidized analog (2-amino-3-cyano-5-methylpyrazine, CAS 17890-82-3) or other in-class pyrazines is not chemically equivalent due to the profound influence of the N-oxide functional group . The N-oxide moiety fundamentally alters the compound's electronic distribution, dipole moment, and hydrogen-bonding capacity, which in turn dictates its unique reactivity in key synthetic transformations [1]. This oxide is not merely a protecting group but a functional handle that enables subsequent chemistries—including selective reduction to the parent pyrazine or conversion to the 1,4-dioxide—that are inaccessible with the non-oxidized form [1][2]. Furthermore, the N-oxide directly participates in the synthesis pathway to pteridine analogues and methotrexate precursors, a route for which the non-oxidized compound cannot serve as a drop-in replacement [2]. Therefore, substituting the 1-oxide with a generic pyrazine carbonitrile compromises synthetic routes, alters intermediate reactivity, and may prevent the formation of the desired downstream products [1].

Quantitative Differentiation of 2-Amino-3-cyano-5-methylpyrazine 1-Oxide: Evidence-Based Comparison with Analogs


Synthetic Yield and Efficiency in Pyrazine Ring Construction via α-Ketoaldoxime Condensation

In the condensation reaction between aminomalonylbutyl cyanide tosylate and 2-oxopropanal-1-oxime, 2-amino-3-cyano-5-methylpyrazine 1-oxide was obtained with an 84.5% yield under mild conditions (isopropanol, 25°C, 12 h) . In contrast, the analogous reaction using α-aminocyanoacetamide with oximinoacetone to yield the corresponding 2-amino-3-carbamoyl-5-methylpyrazine 1-oxide proceeds in glacial acetic acid, a more forcing medium, with yields not explicitly reported as surpassing this benchmark [1]. This 84.5% yield represents a reproducible and efficient entry into the functionalized pyrazine N-oxide scaffold, positioning it as a synthetically accessible intermediate relative to other pyrazine-1-oxide derivatives that may require harsher conditions or provide lower yields.

Pyrazine Synthesis Heterocyclic Chemistry Process Chemistry

Structural and Electronic Differentiation: N-Oxide vs. Parent Pyrazine

The presence of the N-oxide group in 2-amino-3-cyano-5-methylpyrazine 1-oxide (CAS 19994-56-0) confers a computed polar surface area (PSA) of 88.16 Ų and a LogP of 0.85358 [1]. In comparison, the non-oxidized analog 2-amino-3-cyano-5-methylpyrazine (CAS 17890-82-3) exhibits a PSA of 75.59 Ų and a LogP of 0.82008 [2]. The increase in PSA (~17%) and the subtle shift in LogP are direct consequences of the N-oxide dipole, which alters the molecule's hydrogen-bonding capacity and solubility profile [1][2]. These physicochemical differences are not trivial; they impact chromatographic behavior, crystallization, and the compound's performance as a synthetic intermediate where polarity can influence reaction kinetics and selectivity.

Computational Chemistry Molecular Properties Reactivity Prediction

Synthetic Utility: Enabling Methotrexate Analogue Construction via 1,4-Dioxide Intermediate

2-Amino-3-cyano-5-methylpyrazine 1-oxide serves as the essential precursor to its corresponding 1,4-dioxide, which is a critical intermediate in the synthesis of pyrazine analogues of methotrexate [1][2]. Specifically, the 1-oxide is converted to the 1,4-dioxide, which then undergoes further chemical transformations to yield the target pteridine-like antifolate [1]. The non-oxidized 2-amino-3-cyano-5-methylpyrazine cannot directly enter this pathway because it lacks the requisite N-oxide functional handle for oxidation to the 1,4-dioxide. While the absolute yields of these transformations are context-dependent, the existence of this validated synthetic route—demonstrated in the literature for generating bioactive methotrexate analogues—provides a compelling reason for selecting the 1-oxide over its non-oxidized counterpart [2][3].

Medicinal Chemistry Anticancer Agents Pteridine Chemistry

Purity Specifications and Handling Requirements for Reproducible Research

Commercial suppliers consistently provide 2-amino-3-cyano-5-methylpyrazine 1-oxide with a minimum purity of ≥95-96% as determined by HPLC . This level of purity is critical for ensuring reproducibility in sensitive synthetic applications, such as the preparation of pteridine analogues. The compound is also specified to be stored at 0-8°C to maintain stability, and it carries standard hazard warnings (H302, H315, H319, H335) requiring appropriate handling . In contrast, the non-oxidized analog 2-amino-3-cyano-5-methylpyrazine (CAS 17890-82-3) is often available at similar or higher purities (e.g., 97-98%), but its different physical form (white solid) and melting point (172°C) reflect its distinct chemical identity and potential differences in long-term stability and solubility [1]. These vendor-verified specifications allow procurement teams to select the correct compound based on defined quality metrics, minimizing the risk of using an incorrect or impure reagent in complex synthetic sequences.

Quality Control Analytical Chemistry Procurement Specifications

IR Spectroscopic Fingerprint for Identity Confirmation and Quality Control

The infrared (IR) spectrum of 2-amino-3-cyano-5-methylpyrazine 1-oxide provides a definitive spectroscopic signature that distinguishes it from its analogs. Key diagnostic absorptions are observed at 3390-3280 cm⁻¹ (NH₂ stretching), 2240 cm⁻¹ (C≡N stretching), and 1635 cm⁻¹ (C=N ring stretching) [1]. The non-oxidized parent compound, 2-amino-3-cyano-5-methylpyrazine, will exhibit similar NH₂ and CN stretches but will lack the subtle band shifts and intensity changes associated with the N-oxide moiety, and crucially, will show different fingerprint region patterns. While a direct head-to-head IR comparison table is not provided in the source, the reported values for the 1-oxide serve as a reference for identity verification and can be used to confirm that the procured material is indeed the N-oxide and not the reduced pyrazine. This spectral data is particularly valuable for in-house quality control when synthesizing the compound or when purchasing from new suppliers.

Analytical Chemistry Spectroscopy Quality Assurance

Target Application Scenarios for 2-Amino-3-cyano-5-methylpyrazine 1-Oxide in Advanced Research and Development


Synthesis of Pteridine Analogues and Methotrexate-Inspired Antifolates

This is the quintessential application for 2-amino-3-cyano-5-methylpyrazine 1-oxide. The compound is employed as a direct precursor to the corresponding 1,4-dioxide, which then undergoes further chemical elaboration to yield pyrazine analogues of methotrexate, a classic antifolate chemotherapeutic [1][2]. The N-oxide functionality is not incidental; it is a required synthetic handle for accessing the 1,4-dioxide intermediate. Researchers in medicinal chemistry and oncology drug discovery use this compound to explore structure-activity relationships (SAR) around the pteridine ring of antifolates, aiming to improve potency, selectivity, or pharmacokinetic properties. Procurement of the 1-oxide is mandatory for this synthetic route; the non-oxidized pyrazine cannot be substituted.

Preparation of Functionalized 2-Aminopyrazine Building Blocks via N-Oxide Reduction

2-Amino-3-cyano-5-methylpyrazine 1-oxide can be selectively reduced to its parent 2-aminopyrazine using reagents like sodium hydrosulfite [1]. This two-step approach—condensation to form the N-oxide followed by reduction—provides a versatile route to 3,5-disubstituted 2-aminopyrazines that may be difficult to access directly. The N-oxide thus acts as a traceless directing or protecting group during heterocycle assembly. This strategy is particularly useful for synthesizing libraries of substituted pyrazines for agrochemical or pharmaceutical screening, where the intermediate oxide allows for greater control over the condensation step before revealing the final functional group.

Investigation of Pyrazine N-Oxide Reactivity and Physicochemical Properties

Due to its well-defined structure and the presence of multiple functional groups (amino, cyano, N-oxide), 2-amino-3-cyano-5-methylpyrazine 1-oxide serves as a model substrate for fundamental studies of heterocyclic N-oxide chemistry [1]. Its computed PSA (88.16 Ų) and LogP (0.85358) [2] make it a useful probe for studying the impact of N-oxidation on molecular polarity and solubility. Additionally, its distinct IR spectrum (NH₂ 3390-3280 cm⁻¹, CN 2240 cm⁻¹, C=N 1635 cm⁻¹) provides a clear spectroscopic handle for monitoring reactions and characterizing derivatives [3]. Researchers in physical organic chemistry, computational chemistry, and spectroscopy utilize this compound to benchmark theoretical models or develop new synthetic methods for N-oxide functionalization and deoxygenation.

Precursor for 2-Amino-3-cyano-5-bromomethylpyrazine via Radical Bromination

While not a direct application of the compound itself, the structurally related 2-amino-3-cyano-5-bromomethylpyrazine—a key intermediate in the synthesis of more complex pteridine analogues—is often synthesized from 2-amino-3-cyano-5-methylpyrazine or its 1-oxide via radical bromination [1]. The 5-methyl group on the pyrazine ring provides a site for benzylic bromination. The 1-oxide may be carried through this transformation or reduced prior to bromination, depending on the specific synthetic strategy. Researchers procuring 2-amino-3-cyano-5-methylpyrazine 1-oxide may be using it as a stock precursor to generate the valuable 5-bromomethyl derivative, which is a versatile electrophile for coupling reactions in medicinal chemistry.

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